3-Cyclohexene-1-carboxamide, 1-methyl-
Overview
Description
3-Cyclohexene-1-carboxamide, 1-methyl- is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectral Analysis and Biological Activities :
- Ogunleye (2005) discusses the mass spectral and fragmentation patterns of 1,3-cyclohexanedione derivatives, including 3-cyclohexene-1-carboxamide, 1-methyl-. These compounds exhibit antimicrobial and herbicidal activities, and certain derivatives demonstrate central nervous system depressant properties, potentially useful in treating mental agitations and as muscle relaxants.
Synthetic Applications in Chemistry :
- Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, indicating its utility in chemical synthesis processes Bourke & Collins, 1996.
- Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, including derivatives of 3-cyclohexene-1-carboxamide, 1-methyl-, to understand their hydrogen bonding patterns Kubicki et al., 2000.
- Maruyama, Ishitoku, and Kubo (1980) examined the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, including 3-cyclohexene-1-carboxamide, 1-methyl-, for synthesizing azetidine-2,4-diones Maruyama, Ishitoku, & Kubo, 1980.
Exploration in Organic Reactions and Synthesis :
- Carlsson and Lawesson (1982) utilized enaminones like 3-cyclohexene-1-carboxamide, 1-methyl-, in the study of reduction reactions with LiAlH4 and NaBH4, contributing to the synthesis of α,β-unsaturated aldehydes Carlsson & Lawesson, 1982.
- Bellucci, Marioni, and Marsili (1972) researched the bromination and epoxidation of methyl 3-cyclohexene-1-carboxylate, closely related to 3-cyclohexene-1-carboxamide, 1-methyl-, understanding its stereochemical implications Bellucci, Marioni, & Marsili, 1972.
Applications in Polymer Science :
- Li and Sampson (2018) demonstrated the use of 3-cyclohexene-1-carboxamide, 1-methyl-, in alternating ring-opening metathesis polymerization (AROMP), generating oligomers with controlled side-chain sequences Li & Sampson, 2018.
Role in Catalytic Processes :
- Müller et al. (2005) studied the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, using derivatives of 3-cyclohexene-1-carboxamide, 1-methyl-, indicating its significance in catalysis Müller et al., 2005.
Safety and Hazards
Future Directions
The future directions for “3-Cyclohexene-1-carboxamide, 1-methyl-” could involve further exploration of efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), as well as target-oriented screening from soil samples and gene mining from genome databases .
Mechanism of Action
Target of Action
It’s worth noting that cyclohexene derivatives have been found to interact with glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .
Mode of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions . In these reactions, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring were found to be effective in product formation .
Biochemical Pathways
It’s known that glycosidases, which cyclohexene derivatives can interact with, play essential roles in numerous biochemical pathways . These pathways are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyclohexene-1-carboxamide, 1-methyl- are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a bacterial carboxylesterase (CarEst3) identified by genome mining . CarEst3 was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . This interaction suggests that 3-Cyclohexene-1-carboxamide, 1-methyl- may play a role in enzymatic reactions involving carboxylesterases.
Molecular Mechanism
Its interaction with carboxylesterases suggests that it may exert its effects at the molecular level through enzyme inhibition or activation
Metabolic Pathways
Given its interaction with carboxylesterases, it is plausible that this compound could be involved in metabolic pathways mediated by these enzymes .
Properties
IUPAC Name |
1-methylcyclohex-3-ene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVNOWJTFRSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989089 | |
Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-89-2 | |
Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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